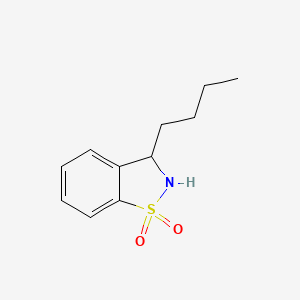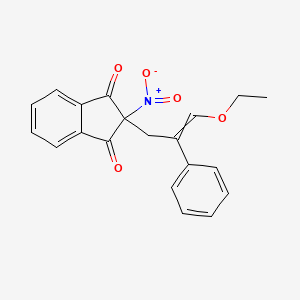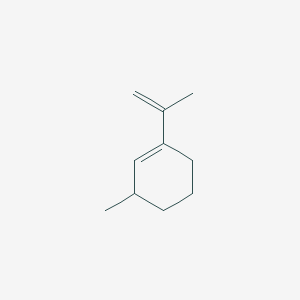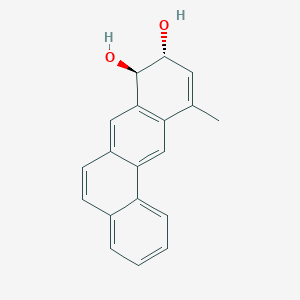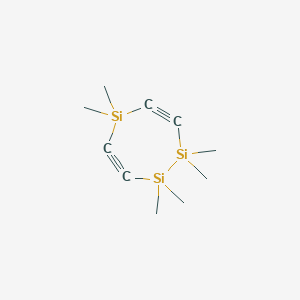
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves several steps and specific reaction conditions. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine can be compared with other similar compounds such as:
Hexamethylbenzene: Known for its aromatic properties and use as a ligand in organometallic chemistry.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in various industrial applications, including as a reagent in organic synthesis.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Utilized in the fragrance industry and as an analytical reference standard.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
85442-78-0 |
|---|---|
Molecular Formula |
C10H18Si3 |
Molecular Weight |
222.50 g/mol |
IUPAC Name |
1,1,2,2,5,5-hexamethyl-1,2,5-trisilacyclohepta-3,6-diyne |
InChI |
InChI=1S/C10H18Si3/c1-11(2)7-9-12(3,4)13(5,6)10-8-11/h1-6H3 |
InChI Key |
LVTOUVXBEGAQPS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C#C[Si]([Si](C#C1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


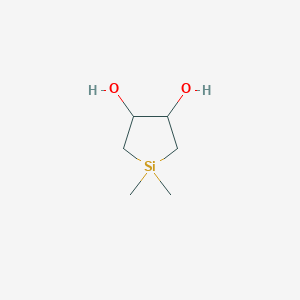
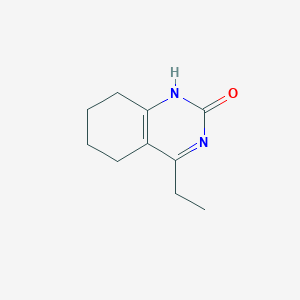


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)


